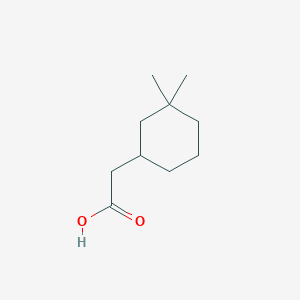

2-(3,3-Dimethylcyclohexyl)acetic acid

Description

Significance of Cyclohexane (B81311) and Acetic Acid Moieties in Organic and Medicinal Chemistry

The cyclohexane ring is a fundamental carbocyclic structure in organic chemistry. fastercapital.com It is a non-planar, three-dimensional moiety that can exist in various conformations, most notably the stable "chair" conformation. This three-dimensionality is advantageous in medicinal chemistry, where the cyclohexyl group can serve as a bioisostere for a flat phenyl group, potentially offering more contact points with a target protein. pharmablock.com Its rigid structure, compared to a flexible alkyl chain, can reduce the conformational entropy of a molecule, which may lead to better binding affinity with biological targets. pharmablock.com The cyclohexane fragment is a popular component in both natural and synthetic drugs and can function as a core structure or a peripheral side chain. pharmablock.com It is a key starting material for synthesizing a wide range of organic compounds, including steroids and terpenes. fastercapital.com

The acetic acid moiety (–CH₂COOH) is equally important. The carboxyl group (–COOH) imparts acidic properties to a molecule and is a crucial functional group in organic synthesis. fiveable.me It can be converted into other functional groups, such as esters, amides, and alcohols, making it a versatile handle for chemical modification. fiveable.mewikipedia.org Acetic acid itself is a key chemical reagent and solvent used in the production of numerous compounds, including vinyl acetate (B1210297) monomer for paints and adhesives, and acetic anhydride, which is a vital reagent in the synthesis of pharmaceuticals like aspirin. wikipedia.orgchemicals.co.ukresearchgate.net The presence of this group in a molecule influences its solubility, reactivity, and ability to participate in hydrogen bonding. fiveable.me

Overview of 2-(3,3-Dimethylcyclohexyl)acetic Acid as a Core Structure for Research

This compound is a specific derivative that combines the structural features of both cyclohexane and acetic acid. It consists of a cyclohexane ring substituted at the 1-position with a carboxymethyl group (–CH₂COOH) and at the 3-position with two methyl groups. This gem-dimethyl substitution pattern on the cyclohexane ring influences the molecule's conformational preferences and steric profile. The compound is recognized as a versatile small molecule scaffold available for research purposes. americanelements.combiosynth.com While extensive research on this specific molecule is not widely published, its structural components are common in compounds investigated for various biological activities. For instance, other cyclohexylacetic acid derivatives have been isolated from natural sources and evaluated for their cytotoxic properties. researchgate.netnih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 291282-76-3 americanelements.comaaronchem.com |

| IUPAC Name | This compound americanelements.com |

| Molecular Formula | C₁₀H₁₈O₂ americanelements.comaaronchem.comachmem.com |

| Molecular Weight | 170.25 g/mol biosynth.comachmem.com |

| InChI Key | LLLKNWOMNJNUHV-UHFFFAOYSA-N americanelements.comuni.lu |

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical compound this compound. The content herein is structured to provide a detailed overview based on its constituent chemical moieties, its identity as a core research structure, and specific research findings related to its synthesis and characterization. The scope is strictly limited to the scientific data and research context surrounding this molecule, adhering to the predefined outline without delving into topics outside of this focus.

Detailed Research Findings

Research into compounds structurally related to this compound provides insight into the synthesis and potential utility of this chemical class.

A study focused on the synthesis of a closely related ester, 1-(3,3-dimethylcyclohexyl)ethyl acetate, demonstrates a pathway to creating the 3,3-dimethylcyclohexyl core. scientific.net In this synthesis, the fragrance compound was prepared through the reaction of dihydromyrcene (B1198221) with acetic acid, using sulfuric acid as a catalyst. scientific.net The researchers investigated several factors to optimize the reaction, including catalyst amount, temperature, molar ratios of reactants, and reaction time. scientific.net The optimal conditions were found to be a molar ratio of dihydromyrcene to acetic acid to sulfuric acid of 1:3:0.2, a reaction temperature of 60 °C, and a reaction time of 6.5 hours, which resulted in a yield of 45.3%. scientific.net The structure of the resulting product was confirmed using a suite of analytical techniques, including gas chromatography, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance. scientific.net

While this study synthesizes the acetate ester rather than the acetic acid, it establishes a method for constructing the substituted cyclohexane ring system, which is the core of this compound.

Table 2: Physical and Computational Data for this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Powder | americanelements.com |

| Melting Point | 36 °C | biosynth.com |

| Predicted Collision Cross Section (Ų) | uni.lu | |

| [M+H]⁺ | 138.9 | uni.lu |

| [M+Na]⁺ | 144.2 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,3-dimethylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(2)5-3-4-8(7-10)6-9(11)12/h8H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLKNWOMNJNUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to 2-(3,3-Dimethylcyclohexyl)acetic Acid

The synthesis of this compound can be approached by first constructing the core 3,3-dimethylcyclohexyl structure, followed by the introduction of the acetic acid side chain.

Strategies for Constructing the 3,3-Dimethylcyclohexyl Core

A common precursor for the 3,3-dimethylcyclohexyl core is 3,3-dimethylcyclohexanone (B1346601). Several methods exist for the synthesis of this ketone. One efficient route involves the hydrogenation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) or its derivatives. chemicalbook.comgoogle.com For instance, dimedone can be hydrogenated in a polar solvent using a noble metal catalyst, such as palladium on carbon (Pd/C), to yield 3,3-dimethylcyclohexanone with high selectivity. chemicalbook.comgoogle.com Alternative approaches include the conjugate addition of organometallic reagents, such as lithium dimethylcuprate or methylmagnesium iodide, to 3-methyl-2-cyclohexen-1-one. tandfonline.com

Another strategy involves the catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one, which also furnishes 3,3-dimethylcyclohexanone. prepchem.com The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

| Starting Material | Reagents and Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Dimedone | H₂, 5% Pd/C, isopropanol (B130326), p-toluenesulfonic acid, 5 bara H₂, 500 rpm | 3,3-Dimethylcyclohexanone | 97% | google.com |

| Dimedone | H₂, Amberlyst CH57 (Pd catalyst), methanol (B129727), 2 bara H₂, 85°C, 7.5 h | 3,3-Dimethylcyclohexanone | 98% | chemicalbook.com |

| 3-Methyl-2-cyclohexen-1-one | Lithium dimethylcuprate | 3,3-Dimethylcyclohexanone | Not specified | tandfonline.com |

| 3,3-Dimethyl-cyclohex-5-en-1-one | H₂, Palladium on charcoal | 3,3-Dimethylcyclohexanone | Not specified | prepchem.com |

Methods for Introducing the Acetic Acid Side Chain

Once 3,3-dimethylcyclohexanone is obtained, the acetic acid side chain can be introduced through several established synthetic transformations.

One potential method is the Reformatsky reaction . This reaction involves the treatment of the ketone with an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc metal. wikipedia.orglibretexts.org The resulting β-hydroxy ester can then be dehydrated and subsequently hydrogenated to afford the saturated ester, which upon hydrolysis yields this compound.

Another versatile approach is the Arndt-Eistert homologation . organic-chemistry.orgwikipedia.org This multi-step sequence would begin with the conversion of a suitable precursor, such as 3,3-dimethylcyclohexanecarboxylic acid, into its acid chloride. Reaction with diazomethane (B1218177) would yield a diazoketone, which upon Wolff rearrangement in the presence of water, would furnish the desired one-carbon homologated this compound. organic-chemistry.orgnrochemistry.com

A Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, on 3,3-dimethylcyclohexanone would yield an α,β-unsaturated ester. Subsequent catalytic hydrogenation of the double bond and hydrolysis of the ester would also lead to the target molecule.

Optimization of Reaction Conditions and Yields

The efficiency of these synthetic routes is highly dependent on the optimization of reaction conditions. For the hydrogenation of dimedone derivatives, factors such as catalyst choice, solvent, temperature, and hydrogen pressure are critical for achieving high yields and selectivity. chemicalbook.comgoogle.com For instance, using a palladium-based catalyst in a polar solvent like methanol or isopropanol has been shown to be effective. chemicalbook.comgoogle.com

In the introduction of the acetic acid side chain, the Reformatsky reaction conditions, such as the activation of zinc and the choice of solvent, can significantly impact the yield of the β-hydroxy ester. lscollege.ac.in Similarly, for the Arndt-Eistert synthesis, the Wolff rearrangement step can be promoted by various catalysts, including silver oxide or light, and the choice of nucleophile (water, alcohol, or amine) determines the final product. wikipedia.org

Derivatization Strategies of this compound

The carboxylic acid functionality and the cyclohexyl ring of this compound offer multiple sites for further chemical modification.

Modifications of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

Esterification: The carboxylic acid can be converted to a variety of esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. chemistrysteps.com Due to the steric hindrance imparted by the 3,3-dimethylcyclohexyl group, forcing conditions such as higher temperatures and the use of a large excess of the alcohol may be necessary to drive the equilibrium towards the product. rug.nl Alternatively, for more sterically hindered alcohols, activation of the carboxylic acid, for example, by conversion to an acid chloride or through the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), can facilitate ester formation. organic-chemistry.org

Amidation: Amides of this compound can be synthesized by reacting the carboxylic acid with an amine. Direct thermal condensation is generally not feasible. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to the acid chloride followed by reaction with an amine, or the use of peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). ucl.ac.uk The choice of coupling reagent and reaction conditions can be tailored to accommodate the steric bulk of both the carboxylic acid and the amine. Boron-based catalysts have also emerged as effective promoters for direct amidation reactions. ucl.ac.ukmdpi.com

| Transformation | Typical Reagents | General Conditions | Product |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'OH), cat. H₂SO₄ | Reflux, excess alcohol | 2-(3,3-Dimethylcyclohexyl)acetate ester |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., EDC, HBTU) | Inert solvent (e.g., DMF, DCM), room temperature | 2-(3,3-Dimethylcyclohexyl)acetamide |

Functionalization of the Cyclohexyl Ring System

The saturated cyclohexyl ring of this compound is generally unreactive. However, modern synthetic methods, particularly those involving C-H functionalization, offer pathways to introduce new functional groups onto the ring. researchgate.net

C-H Activation/Functionalization: Directed C-H activation strategies could potentially be employed to selectively functionalize the cyclohexyl ring. The carboxylic acid group can act as a directing group, guiding a transition metal catalyst (e.g., palladium) to activate specific C-H bonds on the ring, allowing for subsequent reactions like arylation, alkenylation, or acetoxylation. nih.govnih.gov The regioselectivity of such reactions would be influenced by the stereoelectronic properties of the catalyst and the substrate. Transannular C-H functionalization has been demonstrated for various cycloalkane carboxylic acids, offering a potential route to functionalize the γ-position of the cyclohexyl ring relative to the acetic acid side chain. nih.govnih.gov The development of specific catalysts is crucial for achieving high selectivity in these transformations. researchgate.net

Stereoselective Synthesis of Chiral Analogs

The creation of specific stereoisomers of this compound is a critical aspect of its application in fields where chirality dictates biological activity or material properties. Several strategies can be employed to achieve stereoselectivity, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis.

Chiral Auxiliaries: One established method for introducing chirality is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral this compound analogs, a prochiral precursor could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam. The resulting diastereomeric intermediate would then undergo a stereoselective alkylation or other C-C bond-forming reaction to introduce the acetic acid moiety. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched carboxylic acid. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

| Chiral Auxiliary | Typical Reaction | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Asymmetric Alkylation | >95% |

| Oppolzer's Camphorsultam | Asymmetric Alkylation | >98% |

| (S)-(-)-2-Amino-2-phenylethanol | Asymmetric Michael Addition | Up to 99% |

Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for obtaining chiral compounds. In the case of this compound, a racemic mixture could be resolved using lipases or esterases. These enzymes can selectively catalyze the hydrolysis of an ester derivative of one enantiomer, leaving the other enantiomer's ester intact. This allows for the separation of the unreacted ester from the hydrolyzed acid, thereby resolving the enantiomers. Whole-cell biocatalysis, for instance using Pichia glucozyma, has shown promise in the stereoselective reduction of related keto-precursors to chiral alcohols, which can then be converted to the desired chiral acid. elsevierpure.com

Asymmetric Hydrogenation: Another powerful technique is the asymmetric hydrogenation of a suitable unsaturated precursor, such as a 2-(3,3-dimethylcyclohex-1-en-1-yl)acetic acid derivative. Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), can facilitate the addition of hydrogen across the double bond with high enantioselectivity. The choice of catalyst, solvent, and reaction conditions are critical parameters that influence the enantiomeric excess (e.e.) of the product.

| Catalyst System | Substrate Type | Enantiomeric Excess (e.e.) |

| Ru-BINAP | α,β-Unsaturated Ester | >98% |

| Rh-DIPAMP | α,β-Unsaturated Acid | >95% |

| Iridium-based catalysts | Unfunctionalized Olefins | Up to 99% |

Advanced Synthetic Approaches (e.g., Catalysis, Green Chemistry Considerations)

Modern synthetic chemistry places a strong emphasis on the development of efficient, environmentally benign, and sustainable methods. The synthesis of this compound can benefit from such advanced approaches, including the use of novel catalytic systems and adherence to the principles of green chemistry.

Catalytic Approaches:

Catalytic Carboxylation: A direct and atom-economical approach to synthesizing carboxylic acids involves the catalytic carboxylation of a suitable precursor. For instance, a 3,3-dimethylcyclohexyl halide or triflate could potentially undergo a transition-metal-catalyzed carboxylation reaction using carbon dioxide (CO2) as the carboxylating agent. This method is highly desirable from a green chemistry perspective as it utilizes a renewable and non-toxic C1 source. Palladium or nickel-based catalysts are often employed for such transformations.

Malonic Ester Synthesis: A classic yet adaptable method for the synthesis of substituted acetic acids is the malonic ester synthesis. wikipedia.orguobabylon.edu.iquomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.com In this approach, diethyl malonate can be deprotonated and alkylated with a 1-halo-3,3-dimethylcyclohexane. Subsequent hydrolysis and decarboxylation would yield the target this compound. The use of phase-transfer catalysts can enhance the efficiency of the alkylation step, and the entire process can be made greener by using more environmentally friendly solvents.

Green Chemistry Considerations:

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several considerations can be made:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives is a key aspect of green chemistry. For instance, reactions could be performed in greener solvents like ethyl acetate (B1210297) (EtOAc) or in aqueous media where possible. rsc.org

Solid Acid Catalysts: Traditional acid catalysts like sulfuric acid can be replaced with reusable solid acid catalysts, such as sulfonic acid-functionalized graphene oxide or zeolites. elsevierpure.comrsc.orgnih.govrsc.orgnih.gov These solid catalysts are easily separated from the reaction mixture, minimizing waste and allowing for catalyst recycling.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as direct carboxylation, generally offer higher atom economy compared to stoichiometric reactions.

Renewable Feedstocks: While not yet fully realized for this specific compound, future research could focus on developing synthetic pathways that utilize renewable starting materials. For instance, dihydromyrcene (B1198221), a derivative of myrcene (B1677589) found in essential oils, has been used to synthesize the related fragrance compound 1-(3,3-dimethylcyclohexyl)ethyl acetate, suggesting a potential bio-based route to the core structure. nih.gov

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Greener Solvents | Replacement of chlorinated solvents with ethyl acetate or water. rsc.org |

| Use of Solid Acid Catalysts | Employing recyclable catalysts like sulfonic acid-functionalized silica. elsevierpure.com |

| High Atom Economy | Utilizing catalytic carboxylation with CO2. |

| Use of Renewable Feedstocks | Investigating synthetic routes from bio-based precursors like dihydromyrcene. nih.gov |

Structural Characterization and Spectroscopic Analysis in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(3,3-Dimethylcyclohexyl)acetic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the dimethylcyclohexyl ring, the methylene (B1212753) group of the acetic acid side chain, and the acidic proton of the carboxyl group.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | -COOH |

| ~2.2 | Doublet | 2H | -CH2-COOH |

| ~1.8-1.0 | Multiplet | 9H | Cyclohexyl ring protons |

| ~0.9 | Singlet | 6H | -C(CH3)2 |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, quaternary, carbonyl). The ¹³C NMR spectrum of this compound would be expected to show signals corresponding to the ten carbon atoms in its structure.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~40-50 | -CH2-COOH |

| ~30-45 | Cyclohexyl ring carbons |

| ~30 | -C(CH3)2 |

| ~25 | -C(CH3)2 |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Assignment

To unambiguously assign all proton and carbon signals, especially for the complex multiplets of the cyclohexyl ring, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ions.

Predicted Mass Spectrometry Data:

| m/z (mass-to-charge ratio) | Interpretation |

| 170 | Molecular ion [M]⁺ |

| 155 | Loss of a methyl group [M-CH3]⁺ |

| 125 | Loss of the carboxyl group [M-COOH]⁺ |

| 111 | Fragmentation of the cyclohexyl ring |

| 83 | Fragmentation of the cyclohexyl ring |

| 57 | tert-Butyl cation [(CH3)3C]⁺ |

| 45 | Carboxyl group [COOH]⁺ |

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

The fragmentation pattern would likely involve the loss of the acidic proton, the carboxyl group, and cleavage of the cyclohexyl ring. The presence of the gem-dimethyl group would likely lead to a stable tert-butyl cation fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the distinct absorption bands of the carboxylic acid group and the C-H bonds of the alkyl framework.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~2950-2850 | C-H stretch | Alkane |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1465 | C-H bend | Alkane |

| ~1300 | C-O stretch | Carboxylic acid |

| ~920 | O-H bend | Carboxylic acid |

The broad O-H stretching band is a hallmark of carboxylic acids due to hydrogen bonding. The sharp and strong C=O stretching absorption is also a key diagnostic peak.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the analysis of carboxylic acids.

For this compound, a reversed-phase HPLC method would likely be suitable for purity assessment. A C18 column with a mobile phase consisting of an acidified water-acetonitrile or water-methanol gradient would be a typical starting point. Detection could be achieved using a UV detector at a low wavelength (around 210 nm) or a mass spectrometer (LC-MS).

Gas chromatography could also be employed, potentially after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) to improve peak shape and thermal stability. A polar capillary column would be appropriate for separating the analyte from any impurities.

The choice of the specific chromatographic conditions would depend on the sample matrix and the desired level of sensitivity and resolution.

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and relatively low volatility of carboxylic acids like this compound, derivatization is often employed to enhance its chromatographic properties. Conversion to more volatile esters, such as methyl or trimethylsilyl (B98337) (TMS) esters, is a common strategy to improve peak shape and prevent tailing, which can occur due to adsorption onto the stationary phase.

Research Findings:

In a typical research application, the analysis of this compound would involve its conversion to the corresponding methyl ester followed by GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural confirmation.

A hypothetical study focusing on the purity of a synthesized batch of this compound might employ a capillary GC-FID method. The derivatization could be achieved by reacting the acid with a methylating agent. The resulting methyl 2-(3,3-dimethylcyclohexyl)acetate is then injected into the GC system.

The separation would likely be performed on a mid-polarity capillary column, such as one coated with a polyethylene (B3416737) glycol (e.g., DB-WAX) or a trifluoropropylmethyl polysiloxane stationary phase. These phases offer good selectivity for polar compounds. The oven temperature would be programmed to start at a relatively low temperature to separate any volatile impurities and then ramped up to elute the target analyte and any higher-boiling impurities.

The following interactive data table outlines a potential set of GC-FID parameters for the analysis of the methyl ester of this compound.

Table 1: Illustrative GC-FID Parameters for the Analysis of Methyl 2-(3,3-Dimethylcyclohexyl)acetate

| Parameter | Value |

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Expected Retention Time | ~12.5 min |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For a non-chromophoric compound like this compound, which lacks a significant UV-absorbing group, detection can be a challenge. However, several HPLC strategies can be effectively employed.

Research Findings:

One common approach for the HPLC analysis of carboxylic acids is reversed-phase chromatography coupled with ultraviolet (UV) detection at a low wavelength, typically around 200-210 nm, where the carboxyl group exhibits some absorbance. To ensure the compound is in its non-ionized form for better retention on a non-polar stationary phase (like C18), the mobile phase is typically acidified.

A research study aiming to determine the purity of this compound might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, acidified with a small amount of an acid such as phosphoric acid or formic acid. An isocratic elution, where the mobile phase composition remains constant, could be suitable for a simple purity assessment.

For more complex mixtures or trace-level analysis, derivatization to introduce a fluorescent tag to the carboxylic acid group can be performed. This allows for highly sensitive detection using a fluorescence detector.

The interactive data table below presents a plausible set of conditions for the reversed-phase HPLC analysis of this compound with UV detection.

Table 2: Representative RP-HPLC Parameters for the Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Expected Retention Time | ~7.8 min |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate a variety of molecular properties that govern how 2-(3,3-Dimethylcyclohexyl)acetic acid might interact with biological systems.

For this compound, these calculations would reveal the distribution of electron density, highlighting electron-rich and electron-poor regions. The carboxylic acid group is inherently polar, and quantum calculations would quantify the partial charges on the oxygen, carbon, and acidic hydrogen atoms. This information is crucial for understanding potential hydrogen bonding interactions, which are fundamental to molecular recognition by biological targets.

Furthermore, frontier molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. For this compound, the HOMO is likely to be localized around the carboxylic acid group, which would be the primary site for electrophilic attack.

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule is critical to its biological activity. This compound possesses significant conformational flexibility due to the cyclohexane (B81311) ring and the rotatable bond connecting the acetic acid side chain.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformations (local energy minima). The cyclohexane ring can adopt several conformations, with the chair form being the most stable. Within the chair conformation, the substituents—the gem-dimethyl group and the acetic acid side chain—can be in either axial or equatorial positions.

Energy minimization calculations would be performed to determine the relative energies of these different conformers. It is generally expected that the most stable conformation will have bulky substituents in the equatorial position to minimize steric hindrance. For this compound, the lowest energy conformer would likely feature the acetic acid group in an equatorial position on the cyclohexane ring. Understanding the preferred conformation is essential as it dictates the shape of the molecule that will be presented for interaction with a biological receptor.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis identifies stable structures, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in a simulated environment such as water, to model its movements and conformational changes.

An MD simulation of this compound in an aqueous solution would reveal how the molecule behaves in a physiological-like environment. It would show the flexibility of the cyclohexane ring, the rotation of the side chain, and the interactions of the polar carboxylic acid head with surrounding water molecules. These simulations can help to understand the solvation process and the stability of different conformations in solution. The trajectory from an MD simulation can also be used to explore the range of conformations accessible to the molecule at a given temperature, providing a more comprehensive picture than static energy minimization.

Ligand-Based and Structure-Based Design Principles

In the absence of a known biological target, computational methods can still be used to guide the design of new molecules based on the structure of this compound.

Molecular Docking and Binding Affinity Prediction

Should a biological target be identified, molecular docking would be a key computational technique to predict how this compound might bind to it. Docking algorithms place the ligand (the molecule) into the binding site of a receptor (typically a protein) and score the different poses based on their predicted binding affinity.

A successful docking study would identify the most likely binding mode of this compound, highlighting key interactions such as hydrogen bonds between the carboxylic acid group and amino acid residues in the binding site, as well as hydrophobic interactions involving the dimethylcyclohexyl group. Scoring functions would then provide an estimate of the binding affinity, which can be used to rank-order potential drug candidates.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, its structure could be used as a template in a similarity-based virtual screen to find commercially available or synthetically accessible analogs with potentially improved properties.

Alternatively, if a target structure is known, a docking-based virtual screen could be performed. In this approach, a large database of compounds would be docked into the target's binding site, and the top-scoring compounds would be selected for further investigation. This can be a rapid and cost-effective way to discover novel chemical scaffolds.

Prediction of Molecular Properties (e.g., Lipophilicity, Topological Polar Surface Area) for Research Context

Computational methods are widely used to predict physicochemical properties that are important for a molecule's pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent. It is a critical parameter for drug design as it affects absorption, distribution, and potency. A predicted XlogP value for this compound is approximately 3.1. This value suggests a moderate level of lipophilicity, which is often desirable for oral bioavailability.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA greater than 140 Ų tend to be poor at permeating cell membranes, while a TPSA of less than 90 Ų is often required for penetration of the blood-brain barrier. The predicted TPSA for this compound, based on its carboxylic acid group, would be relatively low, suggesting good potential for membrane permeability.

Below is an interactive table summarizing the predicted molecular properties for this compound.

| Property | Predicted Value | Significance in Research Context |

| Molecular Formula | C10H18O2 | Basic chemical information |

| Molecular Weight | 170.25 g/mol | Influences diffusion and transport properties |

| XlogP | 3.1 | Indicates moderate lipophilicity, relevant for absorption and distribution |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Suggests good cell membrane permeability |

| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group can donate a hydrogen bond |

| Hydrogen Bond Acceptors | 2 | The carbonyl and hydroxyl oxygens can accept hydrogen bonds |

| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility |

These computationally predicted properties provide a valuable starting point for the evaluation of this compound in a research and drug discovery context, guiding further experimental studies.

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Features for Biological Interactions

Without experimental data, it is impossible to identify the key structural features of 2-(3,3-Dimethylcyclohexyl)acetic acid that are critical for any potential biological interactions. This would typically involve synthesizing and testing a series of related compounds to determine which parts of the molecule are essential for its activity.

Role of the Acetic Acid Side Chain in Molecular Recognition

The acetic acid side chain provides a carboxylic acid group, which is a key feature in many drugs. This group can participate in hydrogen bonding, ionic interactions, and other forms of molecular recognition. Its specific role in the context of the 3,3-dimethylcyclohexyl ring system has not been investigated.

Rational Design of Analogs Based on SAR Insights

The rational design of more potent or selective analogs is contingent on initial SAR data. As this foundational information is unavailable for this compound, no informed design of new, related compounds can be detailed.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling uses statistical methods to correlate the chemical structure of compounds with their biological activity. This powerful tool in drug discovery requires a dataset of structurally related compounds with measured biological activities. Due to the lack of such data for this compound and its analogs, no QSAR models have been developed.

Based on a comprehensive review of scientific literature and chemical databases, there is currently no publicly available preclinical research data for the chemical compound This compound .

Extensive searches for information regarding its biological interactions and mechanisms of action have yielded no specific results. This includes a lack of data on its molecular targets, binding mechanisms, interactions with enzymes, or its effects in cellular and subcellular studies. Furthermore, no in vitro assays on mammalian cell lines or in vivo studies in animal models detailing its absorption, distribution, metabolism, and excretion (ADME) profile could be located.

Chemical databases confirm the existence and structure of this compound, identified by CAS Number 291282-76-3, and it is listed as a product available for research purposes by various chemical suppliers. uni.lubldpharm.comamericanelements.combiosynth.comaaronchem.comachmem.com However, this availability has not translated into published research on its biological properties.

Consequently, it is not possible to provide an article detailing the preclinical research for this specific compound as per the requested outline, due to the absence of foundational scientific studies in the public domain.

Preclinical Research into Biological Interactions and Mechanisms of Action

In Vivo Studies in Animal Models to Understand Biological Disposition

General Pharmacological Profiling in Animal Models

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the general pharmacological profile of 2-(3,3-Dimethylcyclohexyl)acetic acid in animal models. Despite its documented chemical structure and availability for research purposes, no substantive preclinical studies detailing its effects across various physiological systems in vivo have been published.

Extensive searches of scholarly databases, including PubMed, Scopus, and Web of Science, as well as patent literature, did not yield any specific data on the biological interactions or mechanisms of action of this particular compound. Consequently, there is no reported information regarding its effects on the central nervous system, cardiovascular system, respiratory system, or other major organ systems in animal models.

Given the lack of available data, a detailed discussion and data tables on the general pharmacological profiling of this compound cannot be provided at this time. Further preclinical research is required to elucidate the biological properties of this compound.

Analytical Methodologies for Research and Quantification

Development of Analytical Assays for Compound Detection

The development of analytical assays for 2-(3,3-Dimethylcyclohexyl)acetic acid is guided by the compound's physicochemical properties, the nature of the sample matrix, and the required sensitivity and selectivity of the analysis. The primary analytical techniques suitable for this non-volatile carboxylic acid are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry.

For initial detection, Thin-Layer Chromatography (TLC) can be employed as a simple and rapid screening tool during synthesis to monitor reaction progress. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid, would be developed to achieve good separation. Visualization can be achieved using a potassium permanganate (B83412) stain or by using TLC plates with a fluorescent indicator.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are indispensable for unambiguous structural confirmation. primescholars.com While these methods are not typically used for quantification in complex mixtures, they are critical during the initial stages of assay development for characterizing the pure analytical standard.

Colorimetric and spectrophotometric assays, while less common for this specific type of compound, could theoretically be developed. This would likely involve a derivatization reaction to introduce a chromophore, allowing for detection in the visible or ultraviolet range. For instance, the carboxylic acid group could be reacted to form a hydroxamic acid, which then forms a colored complex with iron(III).

Standardization and Validation of Analytical Methods

Once a promising analytical technique is selected, the method must be rigorously standardized and validated to ensure its reliability, accuracy, and precision. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). europa.eu

Key validation parameters that must be assessed include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments. europa.eu

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below illustrates a hypothetical summary of validation parameters for an HPLC-UV method developed for the quantification of this compound after a derivatization step.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | r² ≥ 0.999 |

| Range | 1.0 - 100.0 µg/mL | Defined by linearity |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (RSD) | ||

| - Repeatability | ≤ 1.5% | ≤ 2.0% |

| - Intermediate Precision | ≤ 1.8% | ≤ 2.0% |

| LOD | 0.3 µg/mL | Reportable |

| LOQ | 1.0 µg/mL | Reportable |

| Specificity | No interference from blank | No co-eluting peaks |

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS) in Complex Matrices

For the analysis of this compound in complex matrices such as biological extracts or environmental samples, hyphenated techniques are indispensable due to their enhanced selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): As a fragrance-related compound, GC-MS is a powerful tool for analysis. primescholars.comalwsci.com Due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required prior to GC analysis. A common approach is esterification to form a more volatile derivative, for example, a methyl or ethyl ester. The sample is then injected into the GC, where the derivatized analyte is separated from other matrix components on a capillary column. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a chemical fingerprint, allowing for highly specific identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most suitable technique for the direct analysis of this compound without derivatization. Reversed-phase HPLC using a C18 column can effectively separate the compound from other components in a mixture. The mobile phase would typically consist of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is particularly effective for carboxylic acids, as it readily forms the deprotonated molecule [M-H]⁻. This allows for highly sensitive and selective quantification, even at very low concentrations. pragolab.cz

The table below shows hypothetical LC-MS parameters for the analysis of the target compound.

| Parameter | Condition |

| LC Column | C18 (2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Negative |

| Monitored Ion (SIM) | m/z 169.1 ([M-H]⁻) |

| Cone Voltage | 30 V |

Quantification in Research Samples (e.g., Biological Extracts, Reaction Mixtures)

The quantification of this compound in research samples, such as reaction mixtures from synthetic chemistry or extracts from biological studies, relies on the validated analytical methods described above.

In Reaction Mixtures: During chemical synthesis, monitoring the consumption of reactants and the formation of this compound is essential for process optimization. A validated GC-FID or HPLC-UV method is often sufficient for this purpose. An internal standard is typically added to the reaction aliquot to correct for variations in sample preparation and injection volume. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. This allows for the accurate determination of the compound's concentration in the reaction mixture at various time points.

In Biological Extracts: The analysis in biological matrices (e.g., plasma, urine, tissue homogenates) is more challenging due to the presence of numerous interfering substances. LC-MS/MS is the preferred method for such applications due to its superior selectivity and sensitivity. Sample preparation is a critical step and usually involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components that can cause ion suppression. A stable isotope-labeled internal standard, such as this compound-d4, is often used to ensure the highest accuracy and precision in quantification. The method would be validated for matrix effects, recovery, and stability to ensure reliable results.

Academic and Research Applications

Use as Intermediates in Complex Organic Synthesis

There is no specific information available in the reviewed literature detailing the use of 2-(3,3-Dimethylcyclohexyl)acetic acid as a key intermediate in the synthesis of more complex molecules. In principle, as a carboxylic acid with a substituted cyclohexane (B81311) ring, it possesses functional groups that could be manipulated for further synthetic transformations. The carboxylic acid moiety could be converted into esters, amides, or other functional groups, while the cyclohexane ring provides a non-aromatic, lipophilic scaffold.

For comparison, related cyclohexyl acetic acid derivatives have been utilized as building blocks in medicinal chemistry. For instance, compounds like 2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid serve as precursors in the development of pharmaceuticals. Additionally, more complex derivatives such as 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid are noted for their role as reagents in the preparation of chiral compounds. However, no such specific synthetic applications have been documented for this compound itself.

Contributions to Mechanistic Studies in Biochemistry and Physiology

No published research was identified that details the use of this compound in mechanistic studies within the fields of biochemistry or physiology. Such studies often involve the use of molecules to understand metabolic pathways, enzyme-substrate interactions, or other biological processes.

While structurally related compounds, such as certain substituted cyclohexyl derivatives, may be investigated for their biological activities, there are no specific findings linking this compound to any particular biological mechanism of action or physiological effect.

Exploration of New Chemical Entities in Materials Science and Specialty Chemicals Research

There is a lack of information regarding the exploration of this compound in the context of materials science or specialty chemicals research. The gem-dimethyl group on the cyclohexane ring could potentially impart interesting physical properties to polymers or other materials, such as altered solubility or thermal stability. However, no studies have been published that investigate these potential applications. Commercial suppliers list it as a research chemical, which could fall under the broad category of materials science building blocks, but specific research outcomes are not available.

Current Research Trends and Future Perspectives

Emerging Synthetic Methodologies for Cyclohexylacetic Acids

The synthesis of cyclohexylacetic acids is moving beyond classical methods towards more efficient and sustainable approaches. A primary route to these compounds involves the saturation of an aromatic ring, specifically the catalytic hydrogenation of corresponding phenylacetic acids. researchgate.netchemicalbook.com

Recent methodologies focus on enhancing the efficiency and selectivity of these hydrogenation reactions. One notable approach involves the use of palladium diacetate as a catalyst in the presence of acetic anhydride, which has been shown to produce cyclohexylacetic acid from phenylacetic acid with high yield. chemicalbook.com The development of novel catalyst systems, including those based on low- and high-valent transition-metal complexes, is a key area of research aimed at performing these hydrogenations under milder conditions and with greater functional group tolerance. rsc.org

Furthermore, advancements in C-H functionalization and C-C bond cleavage reactions are opening new avenues for the synthesis of complex and substituted cyclohexyl rings, which can then be elaborated into acetic acid derivatives. nih.gov These methods offer the potential for creating diverse libraries of cyclohexylacetic acid analogs for biological screening. Another area of interest is the improvement of precursor synthesis, such as the Willgerodt-Kindler reaction for producing phenylacetic acids from acetophenones, which can be made more efficient through techniques like phase transfer catalysis. sciencemadness.org

Table 1: Comparison of Synthetic Approaches for Cyclohexylacetic Acids

| Methodology | Precursor | Key Features | Potential Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | Phenylacetic Acid | Use of noble metal catalysts (e.g., Palladium, Rhodium, Ruthenium). researchgate.netgoogle.com | Direct route to the saturated ring system; can be high-yielding. |

| Improved Precursor Synthesis | Acetophenones | Willgerodt-Kindler reaction under phase transfer catalysis. sciencemadness.org | Efficient synthesis of the necessary phenylacetic acid precursors. |

| Modern C-H/C-C Functionalization | Various Alkanes/Alkenes | Transition-metal catalysis to build the cyclohexane (B81311) ring. nih.gov | Allows for the creation of highly substituted and complex derivatives. |

Advanced Computational Approaches in Compound Design

Computational chemistry is becoming an indispensable tool in the design and study of novel chemical entities. For a molecule like 2-(3,3-Dimethylcyclohexyl)acetic acid, where extensive biological data may be lacking, computational approaches offer a way to predict properties and guide research. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling can accelerate the discovery of new derivatives with desired biological activities.

These computational methods allow for the virtual screening of large compound libraries and the optimization of lead compounds, reducing the time and cost associated with traditional drug discovery. google.com For instance, if a biological target for a cyclohexylacetic acid derivative is identified, molecular docking can be used to predict the binding modes and affinities of new analogs, guiding the synthesis of more potent compounds. Similarly, 3D-QSAR models can be built to establish a correlation between the three-dimensional structure of these molecules and their biological activity.

Novel Biological Targets and Pathways for Investigation

While the specific biological activity of this compound is not extensively documented in publicly available literature, the broader class of cyclohexane derivatives has shown promise in various therapeutic areas. This suggests potential avenues of investigation for novel targets.

For example, various functionally substituted cyclohexane derivatives have been reported to possess antimicrobial and antifungal activities. cabidigitallibrary.orgresearcherslinks.com This indicates that compounds based on the cyclohexylacetic acid scaffold could be explored for activity against bacterial and fungal pathogens. Additionally, some complex molecules containing a cyclohexyl moiety act as inhibitors for enzymes such as diacylglycerol acyl transferase 1 (DGAT1), which is involved in triglyceride synthesis. researchgate.net This suggests that derivatives of cyclohexylacetic acid could be investigated for roles in metabolic diseases. The discovery of a new, naturally occurring cyclohexylacetic acid derivative from the plant Emilia sonchifolia further highlights that this structural motif is present in nature, warranting broader investigation into its biological roles. nih.gov

Table 2: Potential Areas of Biological Investigation for Cyclohexylacetic Acid Derivatives

| Potential Therapeutic Area | Rationale Based on Related Compounds | Example Targets/Pathways |

|---|---|---|

| Antimicrobial/Antifungal | Substituted cyclohexanes show activity against bacteria and fungi. cabidigitallibrary.orgresearcherslinks.com | Bacterial cell wall synthesis, Fungal membrane integrity. |

| Metabolic Diseases | Phenyl cyclohexyl-ethanoate structures can inhibit DGAT1. researchgate.net | Lipid metabolism, Triglyceride synthesis. |

| Anti-inflammatory | Some cyclohexane derivatives have demonstrated anti-inflammatory effects. researcherslinks.com | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathways. |

Integration with High-Throughput Screening and Omics Technologies

Modern drug discovery and biological research are heavily reliant on high-throughput screening (HTS) and "omics" technologies (e.g., metabolomics, proteomics). These platforms offer a systematic way to investigate the biological effects of a compound like this compound.

HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a phenotypic assay. semanticscholar.org Specialized compound libraries, such as those containing carboxylic acid fragments, are available for screening campaigns. enamine.netfchgroup.net A focused library of this compound derivatives could be synthesized and screened against a wide array of targets to uncover novel biological activities in an unbiased manner.

Omics technologies can provide a comprehensive view of the molecular changes within a biological system upon treatment with a compound. For example, metabolomics could be used to analyze the changes in cellular metabolites after exposure to this compound, offering clues to its mechanism of action and identifying any affected biochemical pathways. mdpi.com This approach can help to identify novel drug targets and biomarkers associated with the compound's activity.

Challenges and Opportunities in the Field of Cyclohexylacetic Acid Research

The exploration of cyclohexylacetic acids, including this compound, presents both challenges and significant opportunities.

Challenges:

Target Identification: For many simple cyclohexylacetic acids, the primary biological targets are unknown, which can hinder rational drug design efforts.

Stereochemistry: The synthesis of specific stereoisomers of substituted cyclohexyl rings can be complex and costly, yet stereochemistry is often crucial for biological activity.

Limited Existing Research: The relatively sparse literature on the specific biological effects of this compound means that initial investigations must be broad and exploratory.

Opportunities:

Modern Synthetic Methods: The application of advanced catalytic and synthetic methodologies can enable the efficient production of diverse libraries of analogs for screening.

Computational Guidance: In silico methods can help prioritize synthetic efforts and predict potential biological targets, overcoming the lack of initial data.

High-Throughput Technologies: The use of HTS and omics provides a powerful toolkit to systematically screen for bioactivity and elucidate mechanisms of action, accelerating the pace of discovery.

Untapped Potential: The simple, rigid scaffold of cyclohexylacetic acid offers a unique starting point for fragment-based drug discovery and the development of novel therapeutics in areas where related structures have shown promise.

Q & A

Q. What are the common synthetic routes for preparing 2-(3,3-Dimethylcyclohexyl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification or peptide coupling reactions . For example:

- Esterification : Reacting 3,3-dimethylcyclohexanol with chloroacetic acid under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 6–12 hours. Yields (~60–75%) depend on solvent choice (toluene or DMF) and stoichiometric ratios .

- Peptide Coupling : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to conjugate the cyclohexyl moiety to acetic acid derivatives. This method is preferred for generating enantiomerically pure forms but requires anhydrous conditions .

Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) or GC-MS. Purify via column chromatography (silica gel, gradient elution).

Q. How can the purity of this compound be assessed using chromatographic methods?

Methodological Answer: Reverse-Phase HPLC (RP-HPLC) is widely used:

- Column : Newcrom R1 (C18, 5 µm, 250 × 4.6 mm) for low silanol activity, reducing peak tailing .

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility).

- Detection : UV at 210 nm (carboxylic acid absorbance). Retention time: ~8.2 minutes. Validate purity with ≥95% area normalization .

Q. Alternative Methods :

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Monitor for degradation products (e.g., decarboxylation fragments at m/z 154) .

Q. What spectroscopic techniques are employed for structural elucidation, and how are spectral data interpreted?

Methodological Answer:

- NMR :

- FT-IR : Strong absorbance at 1700–1720 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (carboxylic acid O-H) .

Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic Pbca space group) confirms stereochemistry and hydrogen-bonding networks. Lattice parameters: a = 14.2570 Å, b = 7.9250 Å, c = 29.8796 Å .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Predict nucleophilic attack sites (e.g., cyclohexyl CH₂ groups) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) using GROMACS. Analyze free-energy barriers for ester hydrolysis (~15–20 kcal/mol in aqueous acidic conditions) .

Validation : Compare predicted pKa (~4.2) with experimental potentiometric titration results .

Q. What strategies resolve contradictory data in biological activity studies, such as enzyme inhibition vs. receptor binding?

Methodological Answer:

- Dose-Response Analysis : Perform IC₅₀ assays (e.g., COX-2 inhibition) and compare with SPR (surface plasmon resonance) binding affinity (KD) data. Discrepancies may arise from off-target effects or assay interference (e.g., fluorescence quenching) .

- Metabolite Profiling : Use LC-HRMS to identify in vitro degradation products (e.g., hydroxylated derivatives) that may contribute to observed bioactivity .

Case Study : Conflicting reports on anti-inflammatory activity may stem from differential metabolism in cell lines (e.g., HepG2 vs. RAW 264.7 macrophages) .

Q. How does pH affect the stability and degradation pathways of this compound?

Methodological Answer:

- Acidic Conditions (pH < 3) : Rapid decarboxylation to 3,3-dimethylcyclohexane (t₁/₂ = 2 hours at 37°C). Monitor via GC-MS .

- Neutral/Basic Conditions (pH 7–9) : Ester hydrolysis dominates, forming the carboxylate anion. Stabilize with buffer systems (e.g., phosphate, pH 7.4) for pharmacokinetic studies .

Accelerated Stability Testing : Use Arrhenius plots (40°C, 60°C, 80°C) to predict shelf-life (≥2 years at 25°C in dark, anhydrous storage) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer:

- Polymorphism : Screen solvents (ethanol, acetonitrile, ethyl acetate) using cooling crystallization (0.5°C/min). Ethanol yields monoclinic crystals (P2₁/c space group) .

- Hydration : Avoid water contamination by storing under nitrogen. Use anhydrous solvents for vapor diffusion methods .

Structural Insights : Hydrogen-bonding networks (O-H···O=C) form dimeric pairs in the crystal lattice, confirmed by Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.